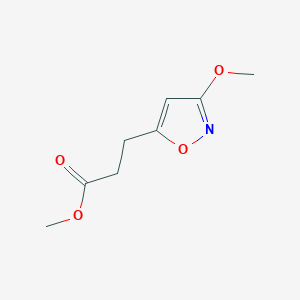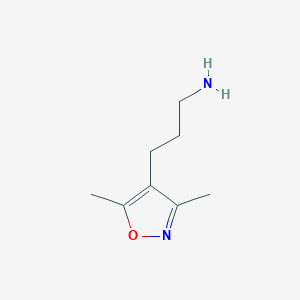
3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine is a chemical compound with the molecular formula C8H14N2O . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine is 1S/C8H14N2O.ClH/c1-6-8(4-3-5-9)7(2)11-10-6;/h3-5,9H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine is 190.67 . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Cancer Therapy: BRD4 Inhibition
Compounds derived from 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine have shown promising potential as BRD4 inhibitors in cancer therapy. BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins, which are important regulators of gene expression. Inhibitors targeting BRD4 have been studied for their anti-cancer properties, particularly against breast cancer subtypes such as triple-negative breast cancer (TNBC). One study synthesized 94 derivatives to evaluate their inhibitory activities against BRD4, with compound DDT26 exhibiting potent inhibitory effects .
Anti-Proliferative Activity
The same compound, DDT26, derived from 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells. This suggests its potential use in preventing the spread and growth of cancer cells .
DNA Damage Induction
Research indicates that DDT26 can induce DNA damage, which is a crucial mechanism in cancer treatment as it can lead to cell death. The compound was shown to modulate the expression of c-MYC and γ-H2AX, markers associated with DNA damage .
Cell Migration and Colony Formation Inhibition
The ability to inhibit cell migration and colony formation is vital in cancer treatment to prevent metastasis. DDT26 has been observed to possess these properties, making it a candidate for further research in anti-metastatic therapies .
Cell Cycle Arrest
DDT26 also has the capability to arrest the cell cycle at the G1 phase in MCF-7 cells. Cell cycle arrest is a method to halt the proliferation of cancer cells, providing another angle of attack in cancer treatment strategies .
PARP1 Inhibition
Interestingly, the phthalazinone moiety of DDT26 mimicked the PARP1 substrate, resulting in a moderate inhibitory effect on PARP1. PARP1 is an enzyme involved in DNA repair, and its inhibition is a recognized strategy in cancer therapy, particularly for cancers with defective DNA repair mechanisms .
Lead Compound Development
The study of derivatives of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine has led to the identification of potential lead compounds for the development of new anti-cancer agents. This is crucial for the advancement of medicinal chemistry and pharmacology .
Mechanistic Studies in Cancer
Lastly, these compounds provide a valuable tool for mechanistic studies in cancer research. By understanding how these compounds interact with their targets, researchers can uncover new pathways and mechanisms involved in cancer progression and treatment .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEBWEMWWZLONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585891 |
Source


|
| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine | |
CAS RN |
771572-98-6 |
Source


|
| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethyl-1,2-oxazol-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

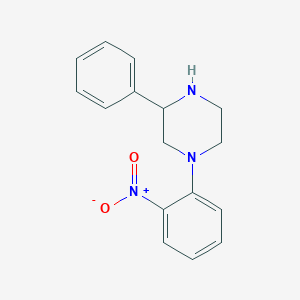
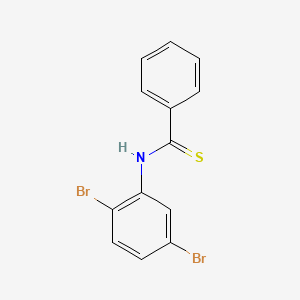



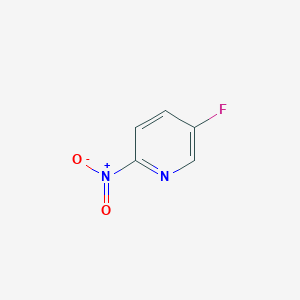

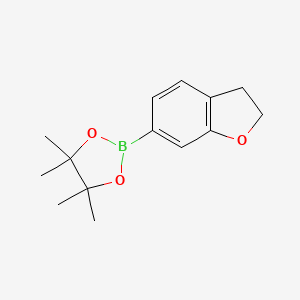

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)

